molecular formula C22H24N2O3 B610105 Pik-108

Pik-108

Cat. No.: B610105
M. Wt: 364.4 g/mol
InChI Key: VRCXIJAYLCUSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PIK-108 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. it is known that the compound is available in various forms, including solid and solution, for research purposes .

Chemical Reactions Analysis

PIK-108 undergoes various chemical reactions, primarily focusing on its interaction with PI3K isoforms. It is a non-ATP competitive inhibitor, meaning it binds to an allosteric site rather than the ATP-binding pocket. This binding leads to the inhibition of the kinase activity of PI3Kβ and PI3Kδ . The compound does not undergo typical oxidation, reduction, or substitution reactions as its primary function is to inhibit kinase activity through allosteric modulation.

Scientific Research Applications

PIK-108 has several scientific research applications, particularly in the field of cancer research. It is used to study the PI3K/Akt/mTOR signaling pathway, which is frequently activated in human cancers . By inhibiting specific isoforms of PI3K, this compound helps researchers understand the role of these kinases in tumorigenesis and drug resistance. Additionally, it is used in preclinical studies to evaluate its potential as a therapeutic agent for cancers with dysregulated PI3K signaling .

Mechanism of Action

PIK-108 exerts its effects by binding to an allosteric site on the PI3Kβ and PI3Kδ subunits . This binding induces a conformational change in the kinase domain, leading to the inhibition of its activity. The compound does not compete with ATP for binding, making it a non-ATP competitive inhibitor. The inhibition of PI3K activity results in the suppression of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are crucial for cell growth and survival .

Comparison with Similar Compounds

PIK-108 is compared with other PI3K inhibitors such as PI-103, PIK-75, and PIK-90 . These compounds differ in their specificity for PI3K isoforms and their mechanisms of inhibition. For instance, PI-103 is a pan-PI3K inhibitor, while PIK-75 and PIK-90 have different selectivity profiles. This compound is unique in its selective inhibition of PI3Kβ and PI3Kδ through allosteric modulation, which distinguishes it from other inhibitors that target the ATP-binding pocket .

Properties

IUPAC Name

8-(1-anilinoethyl)-6-methyl-2-morpholin-4-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-12-18(16(2)23-17-6-4-3-5-7-17)22-19(13-15)20(25)14-21(27-22)24-8-10-26-11-9-24/h3-7,12-14,16,23H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCXIJAYLCUSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(C)NC3=CC=CC=C3)OC(=CC2=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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